molecular formula C9H17ClN2 B2412967 2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride CAS No. 2248286-49-7

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride

Cat. No.: B2412967
CAS No.: 2248286-49-7
M. Wt: 188.7
InChI Key: KIGPQFOYODZMRU-UHFFFAOYSA-N
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Description

“2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride” is a chemical compound with the IUPAC name 2- (bicyclo [2.2.1]heptan-2-yl)ethene-1,1-diamine hydrochloride . It is offered by several suppliers for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds involves the use of Rh(I)/Bicyclo[2.2.1]heptadiene catalysts for the enantioselective synthesis of chiral amines . The development of efficient synthetic methods for accessing enantioenriched α-chiral amines is of great importance in the disciplines of medicinal and synthetic organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2.ClH/c10-9(11)5-8-4-6-1-2-7(8)3-6;/h5-8H,1-4,10-11H2;1H .


Chemical Reactions Analysis

Enantioselective Rh-catalyzed 1,2-addition reactions to activated imine derivatives are regarded as useful protocols for forming α-chiral amines . This involves the development of chiral bicyclo[2.2.1]heptadiene ligands for Rh-catalyzed asymmetric additions of various organoboron reagents to a wide range of imine derivatives .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 188.7 . It is a powder at room temperature .

Scientific Research Applications

1. Absolute Configuration and Hydrogen-Bonding Properties

The absolute configuration and hydrogen-bonding properties of compounds related to bicyclo[2.2.1]heptan-2-one have been studied, offering insights into their structural and chemical properties (Plettner et al., 2005).

2. Interaction with Lipid Bilayers

Research has explored the interaction of similar compounds with lipid bilayers, impacting charge, elasticity, and ion permeability. This has implications for antiviral applications, such as inhibiting influenza virus protein interaction with membranes (Fedorov et al., 1988).

3. Polyimide Synthesis and Properties

Studies on the synthesis of polyimides from bicyclo[2.2.1]heptane derivatives have been conducted, revealing their solubility in organic solvents and thermal properties, indicating potential uses in material science (Qing Feng-ling, 2007); (Yamada et al., 1993).

4. Application in Carbohydrate Derivatives

The use of the bicyclic system in the preparation of carbohydrate derivatives has been examined. This application leverages the rigid framework of the bicyclic system for stereoselective synthesis (Ager & East, 1994).

5. NMR Studies on Diastereoisomerism

NMR studies of diastereoisomerism in compounds similar to 2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride provide insights into the stereochemistry and structural aspects of such compounds (Tandura et al., 2001).

6. Homogeneous Hydrogenation Processes

Research on directed homogeneous hydrogenation using bicyclic compounds like Bicyclo[2.2.1]heptane explores the synthesis of various organic compounds, useful in organic chemistry and synthesis (Brown et al., 2003).

7. Enzyme-Catalyzed Hydrolyses

Studies on enzyme-catalyzed hydrolyses of bicyclic compounds reveal regioselectivity and enantiomeric specificity, crucial for synthesizing optically active forms of these compounds (Naemura et al., 1990).

8. Molecular and Crystal Structures

Investigations into the molecular and crystal structures of bicyclic compounds provide a deeper understanding of their stereochemistry and potential applications in pharmaceuticals and materials science (Glass et al., 1990).

9. Stereochemistry of Bicyclic Compounds

Research on the preparation and stereochemistry of bicyclic compounds containing silicon atoms reveals insights into their structural properties, useful in synthetic chemistry (Hosomi et al., 1983).

10. Computational Studies on Bicyclic Enolates

Computational studies provide insights into the geometry and reactivity of bicyclic enolates, important for understanding their chemical behavior in various reactions (Carrupt & Vogel, 1985).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of efficient synthetic methods for accessing enantioenriched α-chiral amines is of great importance in the disciplines of medicinal and synthetic organic chemistry . The future directions could involve further exploration of the synthesis methods and potential applications of this compound.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c10-9(11)5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGPQFOYODZMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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